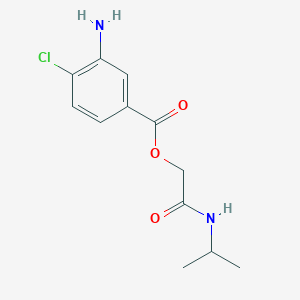

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate

Description

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is an ester derivative featuring a benzoate backbone substituted with a 3-amino-4-chlorophenyl group. The ester moiety is modified with a 2-(isopropylamino)-2-oxoethyl chain, which introduces both hydrogen-bonding capacity (via the amide group) and steric bulk from the isopropyl substituent. Its synthesis and characterization would typically involve crystallographic techniques (e.g., SHELX programs for structural refinement ) and metabolic stability assessments .

Properties

Molecular Formula |

C12H15ClN2O3 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

[2-oxo-2-(propan-2-ylamino)ethyl] 3-amino-4-chlorobenzoate |

InChI |

InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,16) |

InChI Key |

AQFXCJLXTNHPKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with isopropylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzoate esters with modifications to the aminoalkylamide side chain and aromatic substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate and Analogs

*Calculated based on molecular formula.

Key Findings:

Steric and Electronic Effects: The isopropylamino group provides moderate steric hindrance compared to the smaller cyclopropylamino group, which may enhance metabolic stability due to reduced enzymatic accessibility .

Metabolic Considerations: The difluoromethylsulfanyl group () offers resistance to oxidative metabolism, a common degradation pathway for sulfur-containing compounds, due to fluorine’s electron-withdrawing effects . Amino groups on the aromatic ring (e.g., 3-amino in the target compound) may undergo acetylation or glucuronidation, as seen in related benzoate esters .

Biological Activity: Analogs with cyclopropylamino groups () are often explored for their conformational rigidity, which can improve target binding affinity in enzyme inhibitors . Brominated analogs () may exhibit phototoxic effects due to heavy atom-induced singlet oxygen generation, limiting therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.